molecular formula C25H23BrO5 B607460 FL3 CAS No. 1186012-80-5

FL3

Cat. No.: B607460
CAS No.: 1186012-80-5
M. Wt: 483.3 g/mol
InChI Key: ACIXIVSDWSWVDW-MCWSDJLFSA-N
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Description

FL3 is a synthetic derivative of natural products called flavaglines. These compounds exhibit potent anticancer and cardioprotective activities. This compound has shown significant promise in combating intestinal tumorigenesis and protecting cardiomyocytes from doxorubicin toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: FL3 is synthesized through a series of chemical reactions involving the modification of natural flavaglines.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous-flow reactors. This method ensures high yield and purity of the compound while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: FL3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

FL3 exerts its effects by targeting the protein prohibitin 1 (PHB1). It inhibits the Wnt/β-catenin signaling pathway by inducing the expression of Axin1, a negative regulator of this pathway. This inhibition leads to reduced tumorigenesis in colorectal cancer models . Additionally, this compound promotes the translocation of PHB1 to mitochondria, where it forms a complex with STAT3, providing cardioprotection from doxorubicin toxicity .

Properties

CAS No.

1186012-80-5

Molecular Formula

C25H23BrO5

Molecular Weight

483.3 g/mol

IUPAC Name

(1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol

InChI

InChI=1S/C25H23BrO5/c1-29-18-12-20(30-2)23-21(13-18)31-25(16-8-10-17(26)11-9-16)19(14-22(27)24(23,25)28)15-6-4-3-5-7-15/h3-13,19,22,27-28H,14H2,1-2H3/t19-,22+,24+,25-/m0/s1

InChI Key

ACIXIVSDWSWVDW-MCWSDJLFSA-N

SMILES

O[C@@H]1C[C@@H](C2=CC=CC=C2)[C@]3(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C5[C@@]31O

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H](C[C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FL3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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